
5,8-dichloro-1,2-dihydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-dichloro-1,2-dihydroquinolin-2-one is a chemical compound with the molecular formula C9H5Cl2NO and a molecular weight of 214.05 g/mol It is a derivative of quinolin-2-one, characterized by the presence of two chlorine atoms at the 5th and 8th positions of the quinoline ring
作用机制
Target of Action
5,8-Dichloroquinolin-2-ol, also known as Chloroxine, is a synthetic antibacterial compound It is known that chloroxine is used for the treatment of dandruff and mild to moderately severe seborrheic dermatitis of the scalp .
Mode of Action
Chloroxine induces SOS-DNA repair in E. coli, suggesting that Chloroxine may be genotoxic to bacteria .
Result of Action
The molecular and cellular effects of 5,8-Dichloroquinolin-2-ol’s action primarily involve the disruption of bacterial growth and proliferation, potentially through DNA damage . This leads to a reduction in symptoms associated with conditions like dandruff and seborrheic dermatitis of the scalp .
生化分析
Biochemical Properties
The biochemical properties of 5,8-Dichloroquinolin-2-ol are not fully understood yet. It is known that quinones, a class of compounds to which 5,8-Dichloroquinolin-2-ol belongs, are electron carriers playing a role in photosynthesis . They are also known to interact with various biomolecules such as thiol, amine, and hydroxyl groups .
Cellular Effects
. They can improve general health conditions through their antioxidant activity and are also used in several drugs against cancer . On the other hand, they can also have toxicological effects through their presence as photoproducts from air pollutants .
Molecular Mechanism
The exact molecular mechanism of action of 5,8-Dichloroquinolin-2-ol is not yet known. Quinones are known to be fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that 5,8-Dichloroquinolin-2-ol may exert its effects at the molecular level through similar interactions.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 5,8-Dichloroquinolin-2-ol in laboratory settings. The study of temporal effects, which vary over time, is essential in understanding the behavior of biochemical compounds .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of 5,8-Dichloroquinolin-2-ol in animal models. Animal models are often used to understand the dose-effect relationship in therapeutics .
Metabolic Pathways
The specific metabolic pathways that 5,8-Dichloroquinolin-2-ol is involved in are not yet known. Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .
Subcellular Localization
The subcellular localization of 5,8-Dichloroquinolin-2-ol is not yet known. The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .
准备方法
The synthesis of 5,8-dichloro-1,2-dihydroquinolin-2-one typically involves the chlorination of quinolin-2-one derivatives. One common method includes the reaction of quinolin-2-one with chlorine gas in the presence of a suitable catalyst under controlled conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high purity and yield of the final product .
化学反应分析
5,8-dichloro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,5,8-trione derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into 5,8-dichloro-1,2,3,4-tetrahydroquinolin-2-one using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields trione derivatives, while reduction produces tetrahydroquinolin-2-one derivatives .
科学研究应用
相似化合物的比较
5,8-dichloro-1,2-dihydroquinolin-2-one can be compared with other similar compounds, such as:
5,7-dichloro-1,2-dihydroquinolin-2-one: Similar in structure but with chlorine atoms at the 5th and 7th positions.
6,8-dichloro-2,3-dihydro-1H-quinolin-4-one: Another derivative with chlorine atoms at the 6th and 8th positions.
5,8-dimethoxy-1,2-dihydroquinolin-2-one: A methoxy-substituted derivative that may have distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
5,8-dichloro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBMALNNSRXZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
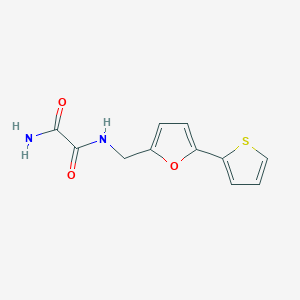
![(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol](/img/structure/B2934443.png)


![4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2934449.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2934451.png)

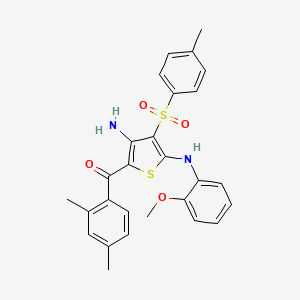
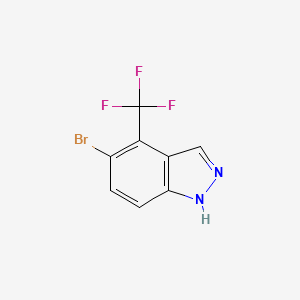
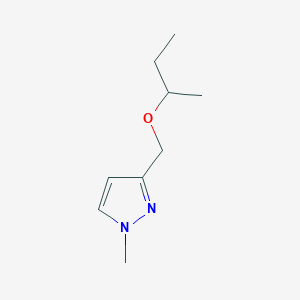

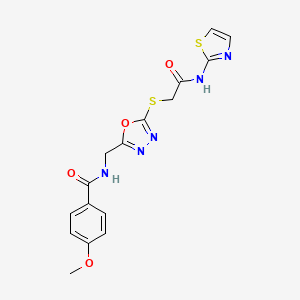
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2934463.png)
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934465.png)
